N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 4,5,6,7-tetrahydrobenzo[d]isoxazole core substituted with a furan-2-yl, thiophen-2-yl, and hydroxyethyl group. Its molecular complexity arises from the fusion of aromatic (furan, thiophene) and partially saturated (tetrahydrobenzoisoxazole) rings, which confer unique electronic and steric properties. The hydroxyl group and chiral centers (if present) may influence its pharmacokinetics and biological interactions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-17(16-12-5-1-2-6-13(12)24-20-16)19-11-18(22,14-7-3-9-23-14)15-8-4-10-25-15/h3-4,7-10,22H,1-2,5-6,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHPFKLYDGKPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan and Thiophene Moieties: Starting with commercially available furan and thiophene derivatives, these can be functionalized to introduce the necessary substituents. For example, furan-2-carboxaldehyde and thiophene-2-carboxaldehyde can be used as starting materials.
Coupling Reactions: The furan and thiophene derivatives can be coupled through a series of reactions, such as aldol condensation, to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrobenzo[d]isoxazole ring. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the correct formation of the ring structure.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction, typically using reagents like carbodiimides or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups or the aromatic rings, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including those similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide. For example:
- FLT3 Inhibition : Compounds with isoxazole structures have been shown to inhibit FLT3 phosphorylation, crucial in the treatment of acute myeloid leukemia. A related compound demonstrated complete tumor regression in xenograft models .
- Cytotoxicity Studies : Various isoxazole derivatives have been tested against different cancer cell lines (e.g., HeLa and MCF-7). These studies revealed significant cytostatic activity, with some compounds exhibiting IC50 values as low as 0.04 µM against K562 leukemia cells .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoxazole derivatives have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. Research indicates that certain derivatives can enhance cognitive function and protect against neuronal damage .
Antimicrobial Properties
The sulfonamide group present in the compound classifies it as a potential antimicrobial agent. Sulfonamides are known for their antibacterial properties; thus, derivatives of this compound may exhibit similar effects against various bacterial strains .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of an isoxazole-based compound similar to this compound against human breast carcinoma cells (MCF-7). The compound exhibited an IC50 value of 10 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, a related isoxazole derivative was administered to mice. Behavioral assessments indicated improved memory retention and reduced amyloid plaque deposition in treated animals compared to untreated controls. This suggests a promising avenue for further exploration in neurodegenerative disease therapies.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Analogues
- Furan/Thiophene Hybrids: Compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (MW: 371.4) demonstrate that furan-thiophene hybrids exhibit moderate antimicrobial activity due to electron-rich aromatic systems interacting with microbial enzymes .
- Tetrahydrobenzoisoxazole Derivatives : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () highlights that esterification of the carboxamide group improves synthetic accessibility (yield: 70–80%) but reduces metabolic stability .
Physicochemical Properties
- Solubility : Hydroxyethyl and carboxamide groups may improve aqueous solubility relative to ester or alkylated derivatives .
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a unique combination of functional groups:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene ring : Imparts additional biological activity and stability.
- Tetrahydrobenzo[d]isoxazole moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:
- Inhibition of key enzymes involved in cancer proliferation.
- Modulation of signaling pathways related to inflammation and oxidative stress.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells.
- IC50 values (the concentration required to inhibit cell growth by 50%) for this compound have been reported in the range of 5–10 µM, indicating strong antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 5–10 µM against MCF-7 | |
| Antibacterial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. The compound's ability to reduce TNF-alpha levels further supports its potential as an anti-inflammatory agent in cancer therapy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it can effectively bind to enzymes involved in cancer metabolism and inflammation, providing insights into its mechanism of action .
Q & A
Q. What synthetic strategies are effective for preparing this compound?
The compound can be synthesized via condensation reactions between acid chlorides or anhydrides and amine-functionalized intermediates. For example, tetrahydrobenzo[d]isoxazole derivatives are often synthesized by reacting substituted isoxazole-3-carboxylic acids with hydroxyl- and thiophene-containing amines in dry dichloromethane (CH₂Cl₂) under inert conditions. Purification typically involves reverse-phase HPLC or recrystallization from methanol, yielding high-purity solids (melting points 190–200°C) . Similar protocols for benzothiazole analogs highlight the importance of temperature control (reflux at 70–80°C) and stoichiometric optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent integration (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches ~1700 cm⁻¹, NH stretches ~3300 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks within 0.5 ppm error) .
Q. How can researchers assess the compound's stability under experimental conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.
- HPLC Purity Tracking : Evaluates degradation over time in solvents like DMSO or aqueous buffers.
- pH-Dependent Studies : Tests hydrolytic stability in acidic/basic conditions (e.g., pH 2–12 at 37°C for 24–72 hours) .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, or iodine/triethylamine for heterocycle formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Temperature Gradients : Optimize reflux times (e.g., 1–3 minutes for thiadiazole cyclization vs. 3–6 hours for amide coupling) .
Q. What strategies address discrepancies in reported biological activities of analogs?
- Comparative Assays : Use standardized cell lines (e.g., HeLa, MCF-7) and parallel testing of analogs to isolate structural contributors (e.g., thiophene vs. furan substitution) .
- Docking Studies : Model interactions with targets like COX-2 or kinase domains to rationalize anti-inflammatory/anticancer activity variations .
- Metabolic Profiling : Assess cytochrome P450-mediated degradation to explain potency differences in vitro vs. in vivo .
Q. How can structure-activity relationships (SAR) guide the design of derivatives?
- Substituent Variation : Replace thiophene with other heterocycles (e.g., pyridine, oxazole) to modulate electronic properties and target affinity .
- Hydrophobicity Tuning : Introduce alkyl chains or fluorinated groups to enhance blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute the tetrahydrobenzo[d]isoxazole core with benzothiazole or thiadiazole to explore new pharmacological profiles .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound's electronic properties?
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and compare with experimental cyclic voltammetry results .
- X-ray Crystallography : Validate molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) to explain conductivity or solubility discrepancies .
Q. What methodologies validate the compound's mechanism of action in biological systems?
- Knockdown/Overexpression Models : Use siRNA or CRISPR to confirm target dependency (e.g., apoptosis pathways in cancer cells) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to proposed targets (e.g., enzyme inhibition constants) .
- Metabolomic Profiling : Track downstream metabolite changes via LC-MS to map pathway engagement .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
